Cas no 50992-45-5 (Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI))

Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) structure
50992-45-5 structure
Product Name:Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
Numero CAS:50992-45-5
MF:C21H26Cl2O2
MW:381.335944652557
CID:376916
PubChem ID:5256061
Update Time:2025-04-19

Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol
    • 6,6'-methylenebis(4-chloro-2-isopropyl-m-cresol)
    • 2,2'-methanediylbis[4-chloro-5-methyl-6-(1-methylethyl)phenol]
    • EINECS 256-900-0
    • NS00032185
    • 50992-45-5
    • I685E9Y4KA
    • DTXSID00198991
    • UNII-I685E9Y4KA
    • 4-CHLORO-6-((5-CHLORO-2-HYDROXY-4-METHYL-3-PROPAN-2-YLPHENYL)METHYL)-3-METHYL-2-PROPAN-2-YLPHENOL
    • Phenol, 2,2'-methylenebis(4-chloro-5-methyl-6-(1-methylethyl)-
    • 2,2'-methylenebis(4-chloro-6-isopropyl-5-methylphenol)
    • Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
    • Inchi: 1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3
    • Chiave InChI: GHOQPLKDCJYBIC-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C(=C(C=1C)C(C)C)O)CC1=CC(=C(C)C(=C1O)C(C)C)Cl

Proprietà calcolate

  • Massa esatta: 380.13118
  • Massa monoisotopica: 380.130985
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 390
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 21
  • XLogP3: 7.4
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Densità: 1.183
  • Punto di ebollizione: 476.7°Cat760mmHg
  • Punto di infiammabilità: 242.1°C
  • Indice di rifrazione: 1.579
  • PSA: 40.46
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.